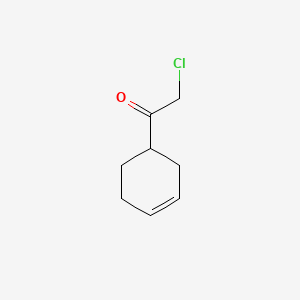
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is an organic compound with the molecular formula C8H11ClO It is a chlorinated ketone, characterized by the presence of a chloro group and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) typically involves the chlorination of 1-(3-cyclohexen-1-yl)ethanone. One common method is the reaction of 1-(3-cyclohexen-1-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3-cyclohexen-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-cyclohexen-1-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro group and the electron-donating effects of the cyclohexene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Cyclohexen-1-yl)ethanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of a cyclohexene ring, leading to different reactivity and applications.
2-(1-Cyclohexenyl)cyclohexanone: Features an additional cyclohexane ring, affecting its steric and electronic properties.
Uniqueness
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is unique due to the presence of both a chloro group and a cyclohexene ring, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
1614-91-1 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.625 |
IUPAC-Name |
2-chloro-1-cyclohex-3-en-1-ylethanone |
InChI |
InChI=1S/C8H11ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7H,3-6H2 |
InChI-Schlüssel |
QWMUXOSAEIOWMS-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















